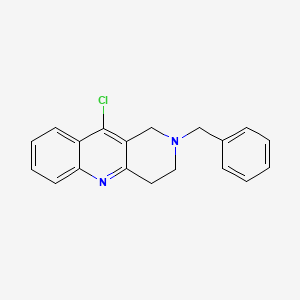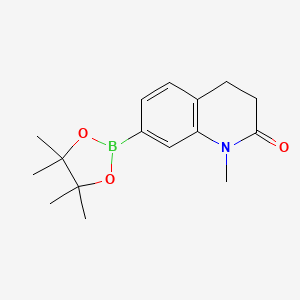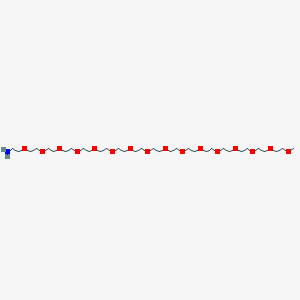![molecular formula C14H19NO5 B8098080 2-[[4-(Boc-amino)methyl]phenoxy]acetic acid](/img/structure/B8098080.png)
2-[[4-(Boc-amino)methyl]phenoxy]acetic acid
Overview
Description
2-[[4-(Boc-amino)methyl]phenoxy]acetic acid is a chemical compound with the molecular formula C14H19NO5. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group attached to a phenoxyacetic acid moiety. This compound is typically found as a white crystalline solid or powder and is used as an intermediate in organic synthesis, particularly in the preparation of peptides and other complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(Boc-amino)methyl]phenoxy]acetic acid generally involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected amine.
Formation of the Phenoxyacetic Acid Moiety: The phenoxyacetic acid moiety is introduced through a nucleophilic substitution reaction, where the Boc-protected amine reacts with a suitable phenoxyacetic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[[4-(Boc-amino)methyl]phenoxy]acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The phenoxy group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Typically involves bases such as sodium hydroxide or potassium carbonate.
Deprotection: Commonly uses trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Major Products
Free Amine: Obtained after deprotection of the Boc group.
Substituted Phenoxyacetic Acid Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-[[4-(Boc-amino)methyl]phenoxy]acetic acid is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules, including peptides and pharmaceuticals.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: Potential use in drug development and as a building block for bioactive compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[4-(Boc-amino)methyl]phenoxy]acetic acid primarily involves its role as a synthetic intermediate. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
2-[[4-(Fmoc-amino)methyl]phenoxy]acetic acid: Similar structure but with a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
4-[(2,4-Dimethoxyphenyl)(Fmoc-amino)methyl]phenoxyacetic acid: Another similar compound with different substituents on the phenyl ring.
Uniqueness
2-[[4-(Boc-amino)methyl]phenoxy]acetic acid is unique due to its specific Boc protecting group, which offers stability under basic conditions and can be easily removed under acidic conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Properties
IUPAC Name |
2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-8-10-4-6-11(7-5-10)19-9-12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHXBHCRRQWGSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Boc-7,8-dihydro-5H-[1,6]naphthyridine-3-boronic acid pinacol ester](/img/structure/B8098005.png)








![2-(Aminomethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B8098058.png)
![5-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B8098063.png)


